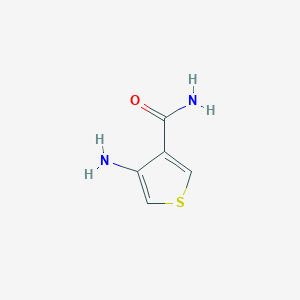

4-Aminothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

4-aminothiophene-3-carboxamide |

InChI |

InChI=1S/C5H6N2OS/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H2,7,8) |

InChI Key |

CLVVHAAKMBHKSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Approaches

The Gewald reaction remains the cornerstone for synthesizing the 2-aminothiophene core, which can be subsequently converted to 4-aminothiophene-3-carboxamide. This reaction typically involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. mdpi.com

Gewald Reaction Strategies

The Gewald reaction is highly adaptable, with several strategies developed to suit different starting materials and desired substitution patterns on the thiophene (B33073) ring.

The one-pot cyclocondensation is the most common approach for the Gewald synthesis. mdpi.comencyclopedia.pub This method involves mixing a ketone or aldehyde, a nitrile with an α-methylene group (like cyanoacetamide), and elemental sulfur in the presence of a base. nih.govthieme-connect.de The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring. thieme-connect.denih.gov The simplicity of this one-pot procedure, often requiring minimal purification, makes it a highly efficient and widely used method. mdpi.comnih.gov

| Reactants | Catalyst/Base | Solvent | Conditions | Outcome | Reference |

| Ketone/Aldehyde, Cyanoacetamide, Sulfur | Triethylamine (B128534) | Ethanol | - | 2-Aminothiophene-3-carboxamides | nih.gov |

| Aryl Ketone, Ethyl Cyanoacetate (B8463686), Sulfur | Morpholine, Acetic Acid | Ethanol | - | 4-Aryl-2-aminothiophene-3-carboxylates | thieme-connect.de |

| Ketone/Aldehyde, Malononitrile, Sulfur | Nano-ZnO | - | 100°C, 6h | 2-Aminothiophenes | nih.gov |

The inherent nature of the Gewald reaction as a multi-component reaction (MCR) allows for significant variations, enabling the synthesis of a diverse range of substituted thiophenes. nih.gov

A key variation of the Gewald reaction directly utilizes cyanoacetamide as the active methylene component, along with a ketone or aldehyde and elemental sulfur. nih.govthieme-connect.de This three-component reaction (3CR) is particularly valuable for the direct synthesis of 2-aminothiophene-3-carboxamides. nih.gov The reaction is typically catalyzed by a base like triethylamine and is often performed in a protic solvent such as ethanol. nih.gov The work-up can be as simple as precipitation in water followed by filtration, highlighting the convenience of this method. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Product | Yield | Reference |

| Ketone/Aldehyde | Cyanoacetamide | Sulfur | Triethylamine | Ethanol | 2-Aminothiophene-3-carboxamides | Good (70-90% in some cases) | nih.gov |

A four-component variation of the Gewald reaction has been developed, which involves an α-methylene carbonyl compound, ethyl cyanoacetate, an amine, and elemental sulfur. arkat-usa.org This method efficiently produces 2-aminothiophene-3-carboxamide (B79593) derivatives at room temperature. arkat-usa.org The reaction is often conducted in an aqueous medium with triethylamine as an organocatalyst. arkat-usa.org A proposed mechanism involves the initial formation of a cyanoacetamide from ethyl cyanoacetate and the amine, which then participates in the Gewald reaction pathway. arkat-usa.org This approach is noted for its environmental friendliness and the ease of product isolation by precipitation. arkat-usa.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Medium | Product | Reference |

| α-Methylene Carbonyl Compound | Ethyl Cyanoacetate | Amine (primary or secondary) | Elemental Sulfur | Triethylamine/Water | 2-Amino-3-carboxamide derivatives of thiophene | arkat-usa.org |

An alternative to the standard Gewald components involves the use of α-mercaptoaldehydes or α-mercaptoketones as precursors. While the classical Gewald reaction generates the sulfur-containing intermediate in situ, starting with a pre-formed α-mercapto carbonyl compound can also lead to thiophene derivatives. For instance, the reaction of α-mercaptoaldehyde with methyl vinyl ketone has been used to prepare thiophene derivatives, although this specific route to 4-aminothiophene-3-carboxamide is less common. google.com The original two-component Gewald reaction, in fact, utilized α-mercaptoketones and cyanoacetate under basic conditions. researchgate.net This approach highlights the versatility of starting materials for accessing the thiophene core structure.

Multi-Component Reaction (MCR) Variations

Condensation Reactions

Condensation reactions represent a fundamental approach to the synthesis of 4-aminothiophene-3-carboxamide. These reactions typically involve the formation of carbon-nitrogen bonds to build the carboxamide moiety or the thiophene ring itself.

A common strategy for synthesizing derivatives of 4-aminothiophene-3-carboxamide involves the condensation of a 2-aminothiophene precursor with a carboxylic acid or its activated form. This method is particularly useful for creating a diverse range of substituted thiophene-carboxamides. For instance, the reaction of a 2-aminothiophene-3-carboxylate with an appropriate amine can yield the desired carboxamide. nih.gov The well-known Gewald reaction is a cornerstone for preparing the initial 2-aminothiophene scaffold. clockss.orgresearchgate.nettubitak.gov.tr This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. researchgate.net The Gewald reaction is advantageous due to the availability of starting materials and its typically mild reaction conditions. clockss.org Subsequent modifications, such as hydrolysis or amidation, can then be performed to install the carboxamide group.

A specific example is the synthesis of N,N-diaryl-2-amino-acetamido thiophenes, which starts with a Gewald reaction to form a 4-aminothiophene derivative. nih.gov Similarly, the synthesis of various thiophene-arylamide derivatives as potent antimycobacterial agents relies on the condensation of aminothiophenes with aryl carboxylic acids. nih.govacs.org

To facilitate the condensation between the aminothiophene and carboxylic acid components, coupling reagents and basic catalysts are frequently employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group.

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and uronium-based reagents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.gov EDCI, often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), is effective in promoting amide bond formation. nih.gov HATU is another powerful coupling agent used for the condensation of aminothiophenes with various carboxylic acids. nih.govacs.org

Bases such as triethylamine (Et3N) or 4-dimethylaminopyridine (B28879) (DMAP) are typically added to the reaction mixture. nih.gov These bases serve to neutralize any acidic byproducts and to maintain a favorable pH for the reaction to proceed efficiently. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common choices as they effectively dissolve the reactants and reagents.

Table 1: Common Coupling Reagents and Bases in the Synthesis of 4-Aminothiophene-3-carboxamide Derivatives

| Reagent Type | Example | Function |

| Coupling Reagent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activates carboxylic acid for amidation. |

| 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) | Facilitates amide bond formation. nih.gov | |

| Carbonyldiimidazole (CDI) | Activates carboxylic acid under mild conditions. | |

| Base | Triethylamine (Et3N) | Neutralizes acidic byproducts. |

| 4-Dimethylaminopyridine (DMAP) | Catalyzes the acylation reaction. nih.gov |

Cross-Coupling Reactions in Thiophene Synthesis

Cross-coupling reactions, particularly those catalyzed by palladium, have emerged as powerful tools for the synthesis of aryl-substituted thiophenes, which can be precursors to 4-aminothiophene-3-carboxamide derivatives. clockss.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an efficient method for forming carbon-carbon bonds between a thiophene ring and an aryl group. clockss.orgresearchgate.net These reactions typically involve the coupling of a halogenated thiophene with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. clockss.org This approach is attractive due to its high efficiency and the wide availability of arylboronic acids. clockss.orgresearchgate.net

Recent research has focused on the direct C-H arylation of thiophenes, which avoids the need for pre-functionalized halogenated thiophenes, aligning with the principles of green chemistry and atom economy. clockss.org These direct coupling methods have been successfully applied to various heterocycles, including thiophenes. organic-chemistry.org For instance, the direct 2- or 5-arylation of free NH2-substituted thiophene derivatives can proceed in high yields with a variety of aryl bromides without significant coupling at the amino group. researchgate.net

The regioselectivity of these direct arylations can be influenced by the substituents on the thiophene ring. researchgate.net For example, in 2-ureidothiophene-3-carboxamide, direct arylation with aryl bromides using a palladium acetate (B1210297) catalyst preferentially occurs at the C-5 position. clockss.org

Table 2: Palladium-Catalyzed Coupling Reactions for Arylthiophene Synthesis

| Reaction Type | Coupling Partners | Catalyst System | Key Feature |

| Suzuki-Miyaura Coupling | Halogenated thiophene + Arylboronic acid/ester | Pd(PPh3)4 / Na2CO3 | High efficiency for C-C bond formation. clockss.org |

| Direct C-H Arylation | Thiophene + Aryl bromide | Pd(OAc)2 / Pivalic Acid | Avoids pre-functionalization of thiophene. organic-chemistry.org |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the formation of 4-aminothiophene-3-carboxamide is crucial for optimizing reaction conditions and improving yields.

Nucleophilic Addition Processes

Nucleophilic addition is a key mechanistic step in many of the synthetic routes leading to 4-aminothiophene-3-carboxamide. A prominent example is the Gewald reaction, where the mechanism involves a series of nucleophilic additions. researchgate.net The reaction is believed to initiate with a Knoevenagel condensation, followed by the addition of sulfur. researchgate.net

In the synthesis of certain thieno[3,2-d]pyrimidine (B1254671) derivatives from N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide, the reaction mechanism is initiated by the nucleophilic attack of the acidic thiol function on an alkyl halide. semanticscholar.org The resulting intermediate then undergoes an intramolecular cyclization via the nucleophilic addition of a methylene group to the nitrile function, forming the aminothiophene ring. semanticscholar.org

Another example involves the reaction of 2-cyanothioacrylamide with phenacylthiocyanate. One proposed pathway includes the Michael-type addition of the thioacrylamide to the phenacylthiocyanate, followed by an intramolecular SN2 substitution of the thiocyanate (B1210189) group to form the 4,5-dihydrothiophene ring. acs.org

In condensation reactions to form the amide bond, the mechanism involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the carboxylic acid derivative. whiterose.ac.uk The use of coupling reagents facilitates this process by creating a more electrophilic carbonyl species.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a critical step in the formation of the thiophene ring in many synthetic routes leading to 4-aminothiophene-3-carboxamides. This process typically involves the formation of a new carbon-sulfur or carbon-carbon bond to close the ring.

One of the most prominent examples of intramolecular cyclization is the Gewald reaction . wikipedia.orgthieme-connect.de In this multicomponent reaction, a ketone or aldehyde, an α-cyanoester (or a related compound like cyanoacetamide), and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgthieme-connect.de After the initial Knoevenagel condensation, the mechanism involves the addition of sulfur to an activated methylene group. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the resulting sulfur-containing intermediate onto the carbon of the nitrile group. thieme-connect.de This is followed by tautomerization to yield the stable aromatic thiophene ring. wikipedia.org

Another important cyclization strategy is the Thorpe-Ziegler reaction . This method is particularly useful for the synthesis of aminothiophenes and involves the base-catalyzed intramolecular cyclization of a dinitrile. researchgate.netmathnet.ru In the context of thiophene synthesis, a precursor molecule containing both a nitrile group and a group susceptible to nucleophilic attack by the nitrile-derived carbanion is required. The base abstracts a proton from the α-carbon to the nitrile, generating a carbanion that then attacks an electrophilic carbon atom within the same molecule, leading to ring closure. researchgate.net This methodology has been successfully applied to the synthesis of various fused thiophene systems. researchgate.netthieme-connect.com For instance, O-alkylated thiophenes bearing electron-withdrawing groups can undergo regioselective Thorpe-Ziegler cyclization. thieme-connect.comsorbonne-universite.fr

The nature of the starting materials and reaction conditions significantly influences the course of the intramolecular cyclization. For example, the cyclization of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino) acrylamide (B121943) with various α-halogenated reagents leads to the formation of different 4-aminothiophene derivatives through the nucleophilic addition of a methylene group to the nitrile function. tandfonline.comsemanticscholar.org Similarly, starting from malononitrile, a Thorpe-Ziegler type cyclization can be employed to prepare substituted thiophenes. beilstein-journals.org

Knoevenagel Condensation Intermediates

The Knoevenagel condensation is a pivotal initial step in many synthetic routes to 4-aminothiophene-3-carboxamides, most notably in the Gewald reaction. wikipedia.orgthieme-connect.de This base-catalyzed reaction involves the condensation of an active methylene compound, such as cyanoacetamide or ethyl cyanoacetate, with a carbonyl compound, typically an aldehyde or a ketone. wikipedia.orgclockss.org The product of this condensation is a stable α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org

The formation of this Knoevenagel intermediate is crucial as it sets the stage for the subsequent cyclization and aromatization steps. The general mechanism begins with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate then undergoes dehydration to yield the α,β-unsaturated nitrile. thieme-connect.de

The reactivity and stability of the Knoevenagel intermediate can be influenced by the nature of the substituents on both the active methylene compound and the carbonyl compound. In the context of the Gewald reaction, this intermediate reacts further with elemental sulfur. wikipedia.orgthieme-connect.de Computational studies have provided deeper insights, suggesting that the initial step is a Knoevenagel-Cope condensation.

In some variations of the Gewald reaction, the Knoevenagel condensation is performed as a separate step, allowing for the isolation of the α,β-unsaturated nitrile intermediate. thieme-connect.deresearchgate.net This two-step approach can be advantageous, particularly when dealing with less reactive ketones. tubitak.gov.tr The isolated intermediate is then treated with sulfur and a base to complete the thiophene synthesis. thieme-connect.de A four-component variation of the Gewald reaction has also been developed where the Knoevenagel intermediate is formed in situ. arkat-usa.org

Aromatization and Rearrangement Pathways

The final steps in the synthesis of 4-aminothiophene-3-carboxamides often involve aromatization of a non-aromatic intermediate and, in some cases, molecular rearrangements to achieve the stable thiophene ring system.

In the Gewald reaction, after the intramolecular cyclization of the sulfur-containing intermediate, a prototropic rearrangement (a type of tautomerization) occurs to afford the final aromatic 2-aminothiophene. wikipedia.orgthieme-connect.de This step is thermodynamically driven by the formation of the stable aromatic ring.

In other synthetic approaches, aromatization is achieved through an oxidative dehydrogenation step. For example, a 4,5,6,7-tetrahydrobenzo[b]thiophene intermediate can be aromatized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂).

Rearrangement reactions can also play a crucial role. For instance, a researchgate.netthieme-connect.com-sigmatropic rearrangement has been proposed in certain thiophene syntheses, involving the concerted formation of a carbon-sulfur bond and the breaking of a carbon-oxygen bond, ultimately leading to the thiophene product after deprotonation and aromatization. acs.org Halogen dance reactions, where a halogen atom migrates from one position to another on the thiophene ring under the influence of a base, represent another type of rearrangement that can be used to access specific isomers. thieme-connect.de

The Paal-Knorr synthesis, a classical method for synthesizing five-membered heterocycles, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent. thieme-connect.deorganic-chemistry.org The mechanism is believed to proceed through a bis-thioketone intermediate which then cyclizes and dehydrates to form the aromatic thiophene. thieme-connect.de Microwave-assisted Paal-Knorr condensations have been shown to be highly efficient. organic-chemistry.org

Chemical Transformations and Derivatization Strategies

Functionalization of the Thiophene (B33073) Ring System

The reactivity of 4-Aminothiophene-3-carboxamide can be directed at several key positions: the thiophene ring itself, the carboxamide side chain, and the exocyclic amino group.

Substitution Reactions at Positions 2, 4, and 5

The 4-aminothiophene-3-carboxamide molecule contains several potential sites for reaction. tubitak.gov.tr The thiophene ring is inherently electron-rich, and the presence of the powerful electron-donating amino group at position 4 further activates the ring system towards electrophilic substitution. Conversely, the carboxamide group at position 3 is an electron-withdrawing group.

The interplay of these electronic effects directs electrophiles primarily to the C-5 position, which is ortho to the activating amino group and meta to the deactivating carboxamide group. The C-2 position is also activated, though to a lesser extent. For the isomeric 2-aminothiophene-3-carboxamide (B79593), electrophilic attack is known to occur at the C-5 position. tubitak.gov.tr Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to proceed with high regioselectivity at the C-5 position of 4-Aminothiophene-3-carboxamide.

Modification of the Carboxamide Moiety

The carboxamide group at the C-3 position is a key site for derivatization. Standard amide chemistry can be applied to modify this functional group, although specific examples for this exact molecule are not extensively detailed in the provided literature. Generally, amides can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-aminothiophene-3-carboxylic acid. This acid can then serve as a precursor for the synthesis of esters or other amide derivatives through condensation reactions. For instance, various thiophene-arylamide compounds have been synthesized through the condensation of aminothiophene carboxylic acids with aryl amines, demonstrating the utility of this functional group in building more complex molecules. nih.gov

Reactivity of the Amino Group at Position 4

The amino group at the C-4 position is highly nucleophilic and serves as a primary handle for functionalization. It readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. A notable example is the reaction of a 4-aminothiophene-3-carboxamide derivative with chloroacetyl chloride. nih.gov This reaction proceeds smoothly to afford the corresponding 4-(2-chloro-acetamido) derivative, which can be used as an intermediate for further substitutions. nih.gov This N-acylation is a common strategy to introduce diverse side chains and build more complex molecular architectures. nih.govtandfonline.com

Table 1: N-Acylation of 4-Aminothiophene-3-carboxamide Derivative

| Starting Material | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Chloroacetyl chloride | n-Butanol, Microwave (150 °C, 5 min) | 4-(2-Chloro-acetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | nih.gov |

Annulation and Fused Heterocyclic System Synthesis

The ortho-positioning of the amino and carboxamide groups in 4-Aminothiophene-3-carboxamide makes it an ideal precursor for annulation reactions, leading to the formation of fused heterocyclic systems such as thienopyrimidines.

Synthesis of Thieno[3,2-d]pyrimidine (B1254671) Derivatives

Thieno[3,2-d]pyrimidines are a class of fused heterocycles with significant biological interest. researchgate.net The synthesis of the thieno[3,2-d]pyrimidine scaffold requires a specific regioisomeric arrangement of functional groups on the thiophene ring, namely a 3-aminothiophene-2-carboxamide or a 3-aminothiophene-2-carboxylate. nih.govtandfonline.com

For example, 3-aminothiophene-2-carboxamide derivatives can be condensed with formic acid under microwave irradiation to yield thieno[3,2-d]pyrimidin-4-ones. nih.gov Another established route involves the reaction of 4-aminothiophene derivatives with phenyl isothiocyanate in boiling pyridine, which proceeds via a thiourea intermediate that subsequently cyclizes to form the thieno[3,2-d]pyrimidine ring system. tandfonline.com

It is important to note that the direct intramolecular cyclization of 4-aminothiophene-3-carboxamide leads to the formation of the isomeric thieno[3,4-d]pyrimidine system due to the positions of the reacting groups. researchgate.net The synthesis of thieno[3,4-d]pyrimidines has been achieved by reacting 4-aminothiophene-3-carboxamide with reagents like triethyl orthoformate. researchgate.net

Table 2: Synthesis of Thieno[3,2-d]pyrimidine Derivatives from Isomeric Precursors

| Starting Material | Reagent(s) | Product | Ref |

|---|---|---|---|

| 3-Amino-5-arylthiophene-2-carboxamide | Formic acid (Microwave) | 5-Aryl-thieno[3,2-d]pyrimidin-4-one | nih.gov |

| 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide* | Phenyl isothiocyanate | 5-Acetyl-N-(4-chlorophenyl)-4-methyl-3-phenyl-2-(phenylamino)-thieno[3,2-d]pyrimidine-6-carboxamide* | tandfonline.com |

Note: The starting material and product listed from reference tandfonline.com are complex substituted derivatives used to illustrate the cyclization principle.

Formation of Pyrimidine (B1678525) Derivatives via Nitriles

An alternative strategy for constructing the fused pyrimidine ring involves the reaction of o-aminocarboxamides with nitriles. For the related 2-aminothiophene-3-carboxamide system, it has been reported that reaction with various nitriles in dioxane containing hydrochloric acid leads to the corresponding thieno[2,3-d]pyrimidine derivatives. tubitak.gov.tr This acid-catalyzed condensation is a versatile method for pyrimidine annulation. This reaction likely proceeds through an initial N-acylation or related addition of the amino group to the nitrile, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. This approach offers a pathway to introduce a wide variety of substituents at the 2-position of the resulting thienopyrimidine ring, depending on the nitrile used.

Mannich-Type Reactions for Heterocycle Formation

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of thiophene derivatives, this reaction provides a powerful tool for constructing fused heterocyclic systems. While direct examples using 4-aminothiophene-3-carboxamide are not extensively detailed, the reactivity of related cyclic enaminonitriles, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs), illustrates the potential of this approach.

These ADHTs can act as 1,3-dinucleophilic β-enaminonitrile species in non-catalyzed, double Mannich-type cyclizations. nih.gov When reacted with primary amines and aqueous formaldehyde, they lead to the formation of hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles. nih.gov This transformation is significant as it creates pharmacologically relevant thieno[2,3-d]pyrimidines under mild conditions and in good yields. nih.gov The mechanism of the Mannich reaction typically involves the condensation of an aldehyde and an amine to form a Schiff base or iminium ion, which then reacts with a carbanion or other nucleophile. mdpi.com This methodology highlights a synthetic route to new polycyclic hybrid molecules starting from aminothiophene precursors. nih.gov

Generation of Advanced Scaffolds

The inherent reactivity of the 4-aminothiophene-3-carboxamide moiety allows for its elaboration into more complex molecular architectures. These advanced scaffolds are often designed to interact with specific biological targets.

Preparation of Substituted Phenylthiophene Derivatives

The synthesis of thiophene rings bearing multiple phenyl substituents is a common strategy in drug design. The Gewald reaction is a classical and highly utilized one-pot procedure for preparing 2-aminothiophenes. sciforum.nettubitak.gov.tr This reaction involves the condensation of a ketone with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.tr By starting with acetophenone derivatives, 2-amino-4-phenylthiophene-3-carbonitriles can be synthesized. sciforum.net

Further modifications can introduce additional phenyl groups. For instance, 4-amino-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide derivatives have been synthesized by reacting an anilide with phenyl isothiocyanate, followed by an α-chloromethylene derivative. nih.gov This sequence builds a complex scaffold featuring multiple aryl rings attached to the thiophene core. These synthetic strategies demonstrate the versatility of the aminothiophene template in creating a library of substituted phenylthiophene derivatives for biological screening. nih.gov

Table 1: Examples of Synthesized Substituted Phenylthiophene Derivatives

| Compound Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Anilide, α-chloromethylene derivative | Phenyl isothiocyanate, Sodium ethoxide | nih.gov |

| Ethyl-3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | Anilide, α-chloromethylene derivative | Phenyl isothiocyanate, Sodium ethoxide | nih.gov |

Synthesis of Schiff Base Derivatives

The amino group on the thiophene ring is readily converted into an imine (Schiff base) through condensation with various aldehydes. This reaction is a straightforward and efficient method for introducing structural diversity. Schiff bases derived from aminothiophenes are synthesized by reacting the aminothiophene derivative with different aldehydes, often in good yields (65-70%). ajrconline.orgajrconline.org For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be reacted with aldehydes like 4-formyl pyrazole, salicylaldehyde, and 4-nitrobenzaldehyde to form the corresponding Schiff base derivatives. ajrconline.org

These derivatives are valuable due to their stability and chelating properties, finding use as ligands in coordination chemistry. ajrconline.org The synthesis is typically carried out by refluxing the aminotriazolethione with an aromatic aldehyde. researchgate.net The formation of the azomethine group (C=N) is a key structural feature of these compounds and can be confirmed by spectroscopic methods. researchgate.net

Table 2: Synthesis of Schiff Base Derivatives from Aminothiophenes

| Aminothiophene Precursor | Aldehyde Reagent | Resulting Schiff Base Feature | Reference |

|---|---|---|---|

| 2-amino-4,5,6,7-tetrahydrobenzo-(b)thiophene-3-carboxylate | Various aldehydes | Imine linkage | ajrconline.orgajrconline.org |

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | Azomethine group | researchgate.net |

Development of Urea-Thiophene Carboxamide Frameworks

The amino group of the thiophene scaffold can also react with isocyanates to form urea derivatives. This strategy has been employed to develop potent and orally active protective agents. nih.govnih.gov The synthesis begins with a Gewald condensation to produce a core intermediate, such as 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. nih.gov Subsequent reaction of this aminothiophene with a variety of aryl isocyanates yields the desired urea-thiophene carboxamide derivatives in moderate to good yields. nih.gov

This approach allows for systematic exploration of the structure-activity relationship (SAR) by varying the substituent on the aryl isocyanate. nih.govnih.gov The resulting library of compounds can then be screened for desired biological activities, leading to the optimization of lead compounds with improved potency and pharmacokinetic properties. nih.gov

Table 3: Urea-Thiophene Carboxamide Synthesis

| Aminothiophene Intermediate | Reagent | Framework Formed | Application | Reference |

|---|

Creation of Selenide Derivatives

Incorporating selenium into organic molecules can significantly modulate their biological properties. A series of trisubstituted thiophene-3-carboxamide (B1338676) selenide derivatives has been developed as potential kinase inhibitors. nih.gov The synthetic route commences with the synthesis of 2-aminothiophene intermediates via a modified Gewald reaction. nih.gov These intermediates are then subjected to a Sandmeyer-type reaction to produce 2-bromo thiophene esters, which are subsequently hydrolyzed to 2-bromothiophene-3-carboxylic acid intermediates. nih.gov Finally, coupling reactions are performed to introduce the selenide moiety, resulting in the target symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives. nih.gov This multi-step synthesis allows for the creation of novel chemical entities for evaluation as antiproliferative agents. nih.gov

Ortho-Amino Thiophene Carboxamide Derivatives with Extended Structures

The ortho-amino carboxamide arrangement on the thiophene ring serves as a versatile template for creating derivatives with extended structures, often designed as multi-targeted enzyme inhibitors. nih.gov By using a common pharmacophoric moiety (ortho-N-arylamino-N,N-diaryl carboxamide) as a template, researchers can attach various linkers and aryl rings to increase binding affinity to biological targets. nih.gov

The synthesis of these extended structures involves multi-step procedures. For example, a 4-aminothiophene-3-carboxamide derivative can be acylated with chloroacetyl chloride. nih.gov The resulting 4-(2-chloroacetamido)thiophene-3-carboxamide can then be reacted with a variety of aromatic amines to introduce the extended side chains, yielding 4-(2-arylamino-acetamido)thiophene-3-carboxamides. nih.gov This modular approach allows for the generation of a diverse library of compounds with extended structures for screening as potential inhibitors of targets like VEGFR-2 and tubulin polymerization. nih.govnih.gov

Table 4: Synthesis of Extended Ortho-Amino Thiophene Carboxamide Derivatives

| Starting Material | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|

| 4-aminothiophene-3-carboxamide derivative | 4-(2-chloroacetamido)thiophene-3-carboxamide | 4-(2-arylamino-acetamido)thiophene-3-carboxamides | nih.gov |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in 4-Aminothiophene-3-carboxamide. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups, the primary amine (-NH₂) and the primary amide (-CONH₂), exhibit distinct stretching vibrations in the high-frequency region of the spectrum. The N-H stretching vibrations of both the amino and amide groups typically appear as a series of bands in the range of 3450-3200 cm⁻¹. For related thiophene (B33073) carboxamide structures, these bands have been observed between 3356–3224 cm⁻¹. nih.gov The presence of multiple peaks in this region is indicative of symmetric and asymmetric stretching modes of the -NH₂ groups.

The carbonyl (C=O) group of the primary amide gives rise to a strong, sharp absorption band, which is one of the most prominent features in the spectrum. This "Amide I" band is typically observed in the range of 1680-1630 cm⁻¹. In analyses of similar N-substituted thiophene-3-carboxamide (B1338676) derivatives, this C=O stretch has been identified at approximately 1644 cm⁻¹. nih.gov The C-S stretching vibration within the thiophene ring is generally weaker and appears in the fingerprint region, with expected absorptions around 850-600 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for 4-Aminothiophene-3-carboxamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine & Amide (-NH₂) | N-H Stretching | 3450 - 3200 | Medium - Strong |

| Amide (-CONH₂) | C=O Stretching (Amide I) | 1680 - 1630 | Strong |

| Amine & Amide (-NH₂) | N-H Bending | 1650 - 1580 | Medium |

| Thiophene Ring | C=C Stretching | 1550 - 1450 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 4-Aminothiophene-3-carboxamide, allowing for the precise assignment of proton and carbon signals and confirming the connectivity of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of 4-Aminothiophene-3-carboxamide, distinct signals are expected for the thiophene ring protons and the protons of the amine and amide groups. The thiophene ring contains two aromatic protons at positions 2 and 5. These protons are adjacent to different substituents and are expected to appear as distinct signals, likely doublets, due to spin-spin coupling.

The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are exchangeable with deuterium and their signals will disappear upon addition of D₂O to the NMR solvent. These protons typically appear as broad singlets. The chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects. In various derivatives of 4-aminothiophene-3-carboxamide, exchangeable NH protons have been observed over a broad range from δ 8.62–11.34 ppm. nih.gov

Table 2: Predicted ¹H-NMR Chemical Shifts for 4-Aminothiophene-3-carboxamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 (Thiophene) | 7.5 - 8.5 | Doublet (d) | Shift influenced by adjacent carboxamide group. |

| H-5 (Thiophene) | 6.5 - 7.5 | Doublet (d) | Shift influenced by adjacent amino group. |

| -NH₂ (Amino) | 5.0 - 7.0 | Broad Singlet (br s) | Chemical shift is solvent-dependent; D₂O exchangeable. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Aminothiophene-3-carboxamide, five distinct signals are anticipated: four for the thiophene ring carbons and one for the amide carbonyl carbon.

The carbonyl carbon of the amide group is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The four carbons of the thiophene ring (C2, C3, C4, and C5) will have chemical shifts influenced by the attached substituents and their position within the heterocyclic ring. The carbons directly attached to the heteroatoms (sulfur and nitrogen) will show characteristic shifts. For instance, in related 4-acetamido-thiophene-3-carboxamide derivatives, the carbonyl carbon appears around δ 164.0-170.4 ppm, while the thiophene ring carbons resonate in the δ 99.2-157.1 ppm region. nih.gov

Table 3: Predicted ¹³C-NMR Chemical Shifts for 4-Aminothiophene-3-carboxamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| C4 (Thiophene) | 140 - 150 |

| C2 (Thiophene) | 120 - 135 |

| C3 (Thiophene) | 115 - 125 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Structural Assignment

HSQC: The HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the thiophene proton signals (H-2 and H-5) to their corresponding carbon signals (C-2 and C-5).

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This technique is crucial for establishing the connectivity across the molecule. Key expected correlations would include:

Correlations from the amide protons (-CONH₂) to the carbonyl carbon (C=O) and the C-3 and C-2 carbons of the thiophene ring.

Correlations from the amino protons (-NH₂) to the C-4, C-3, and C-5 carbons.

Correlations from the H-2 proton to C-3, C-4, and the amide carbonyl carbon.

Correlations from the H-5 proton to C-3 and C-4.

These 2D NMR techniques, used in combination, provide a complete and definitive picture of the molecular structure of 4-Aminothiophene-3-carboxamide, leaving no ambiguity in the assignment of its atoms. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structural components through analysis of fragmentation patterns. For 4-Aminothiophene-3-carboxamide (C₅H₆N₂OS), the calculated exact molecular mass is approximately 142.02 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 142 or 143, respectively. The analysis of fragmentation patterns provides corroborating structural evidence. Plausible fragmentation pathways could include:

Loss of the amide group (-CONH₂) resulting in a fragment ion.

Loss of ammonia (-NH₃) from the molecule.

Cleavage of the thiophene ring.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula of C₅H₆N₂OS. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

Interactive Data Table: HRMS Data for Thiophene Carboxamide Derivatives

| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |

| 2-Amino-N-(2-hydroxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | C₁₆H₁₈N₂O₂S | 303.1168 | 303.1169 |

| 2-[(4-Chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | C₁₇H₁₇ClN₂O₂S | 349.0778 | 349.0774 |

| 2-[(3,4-Dihydroxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | C₁₇H₁₈N₂O₄S | 347.1066 | 347.1061 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the fragmentation patterns of a molecule, aiding in its structural elucidation. The NIST WebBook provides a reference mass spectrum for the closely related isomer, 3-Aminothiophene-2-carboxamide. nist.gov The spectrum shows a molecular ion peak (M⁺) at m/z 142, corresponding to its molecular weight.

While the mass spectrum for 4-Aminothiophene-3-carboxamide is not explicitly detailed, the analysis of its derivatives offers insight into expected fragmentation. For example, the EI-MS of 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide shows a molecular ion peak at m/z 385 (M⁺) and a characteristic isotopic peak at m/z 387 (M⁺+2) due to the presence of chlorine. tandfonline.com Similarly, 4-Amino-N-(4-chlorophenyl)-5-cyano-2-(phenylamino)thiophene-3-carboxamide exhibits its molecular ion at m/z 368 (M⁺) and the corresponding M⁺+2 peak at m/z 370. tandfonline.com

Interactive Data Table: EI-MS Data for 4-Aminothiophene-3-carboxamide Derivatives

| Compound | Molecular Ion (M⁺) | Isotopic Peak (M⁺+2) |

| 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | 385 | 387 |

| 4-Amino-N-(4-chlorophenyl)-5-cyano-2-(phenylamino)thiophene-3-carboxamide | 368 | 370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis absorption properties of 4-aminothiophene-3-carboxylic acid, a compound structurally similar to 4-Aminothiophene-3-carboxamide, reveals characteristic electronic transitions of the conjugated thiophene system. smolecule.com This compound displays absorption maxima in the range of 280-320 nanometers, which are attributed to π→π* transitions within the aromatic ring. smolecule.com The presence of the amino group can also lead to n→π* transitions, which typically appear at longer wavelengths. smolecule.com

A study on thieno[3,2-e]-3,4-dihydro-1,2,3-triazin-4-ones and thieno[3,4-e]-3,4-dihydro-1,2,3-triazin-4-ones, which are synthesized from 3-aminothiophene-2-carboxamides and 4-aminothiophene-3-carboxamides respectively, noted characteristic differences in the long-wavelength UV absorption maxima between the two systems. au.dk Furthermore, the antioxidant activity of certain 3-amino thiophene-2-carboxamide derivatives was evaluated by measuring the decrease in absorbance of the ABTS radical cation at 734 nm using a UV-Visible spectrophotometer. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula. For a series of synthesized 4-aminothiophene and thienopyrimidine compounds, elemental analysis was performed, and the found percentages were in close agreement with the calculated values. tandfonline.comsemanticscholar.org

Interactive Data Table: Elemental Analysis Data for 4-Aminothiophene-3-carboxamide Derivatives

| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |

| 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | C₁₉H₁₆ClN₃O₂S | 59.14 | 59.23 | 4.18 | 4.14 | 10.89 | 10.81 |

| 4-Amino-N-(4-chlorophenyl)-5-cyano-2-(phenylamino)thiophene-3-carboxamide | C₁₈H₁₃ClN₄OS | 58.62 | 58.50 | 3.55 | 3.61 | 15.19 | 15.28 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides definitive proof of a molecule's three-dimensional structure and packing in the solid state. While the crystal structure of 4-Aminothiophene-3-carboxamide has not been reported, the crystallographic analysis of the related compound, methyl-3-aminothiophene-2-carboxylate, offers valuable insights into the structural motifs that can be expected. mdpi.com

The analysis of methyl-3-aminothiophene-2-carboxylate revealed that it crystallizes in the monoclinic P2₁/c space group. mdpi.com The asymmetric unit contains three crystallographically independent molecules. mdpi.com The crystal packing is stabilized by intermolecular N–H⋯O and N–H⋯N hydrogen bonds, which form a double chain running along the b-axis. mdpi.com This type of hydrogen bonding network is a common feature in the crystal structures of amides and amines and would be anticipated in the solid-state structure of 4-Aminothiophene-3-carboxamide.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT calculations are widely employed to model the properties of thiophene (B33073) derivatives. These methods allow for the detailed analysis of the molecule's geometry, electronic landscape, and reactivity parameters, which are essential for rational drug design and materials science. For derivatives of 4-aminothiophene-3-carboxamide, DFT has been used to determine structural and electronic features, often correlating theoretical data with experimental findings.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For derivatives of 4-aminothiophene-3-carboxamide, DFT calculations have shown that these molecules often adopt a non-planar configuration. For instance, in studies of N-aryl and 2-phenylamino substituted derivatives, the phenylamino (B1219803) nitrogen and carboxamide groups are situated out of the thiophene ring plane. This deviation from planarity is a key structural feature. The optimization process typically involves methods like the B3LYP functional combined with a suitable basis set, which has been shown to provide results that align well with experimental data from X-ray crystallography, though minor deviations in bond lengths and angles are expected. These differences are often attributed to the fact that calculations are performed for an isolated molecule in the gaseous state, whereas experimental data comes from molecules interacting in a solid crystal lattice.

The electronic structure of a molecule dictates its chemical properties and reactivity. Analysis of substituted 4-aminothiophene-3-carboxamides reveals how different functional groups influence the distribution of electron density. For example, in 4-amino-2-(phenylamino)thiophene-3-carboxamide derivatives, the highest occupied molecular orbital (HOMO) is often spread across the entire molecule, consisting of the π-orbitals of the aminothiophene moiety and the lone pair of electrons on the heteroatoms. The lowest unoccupied molecular orbital (LUMO) is typically composed of the π-orbitals of the whole molecule. This distribution indicates that the primary electronic transitions are of the π → π and n → π* type.

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals are fundamental in understanding how a molecule interacts with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that a molecule is more reactive and facilitates intramolecular charge transfer. In studies of various 4-aminothiophene derivatives, the HOMO-LUMO energy gaps have been calculated to range between 3.11 and 3.83 eV. For a series of synthesized 4-amino-5-substituted-thiophene derivatives, the energy gap was found to be a key factor in comparing their relative stability and reactivity. For example, the HOMO and LUMO energies for a series of related thiophene derivatives were found to be in the range of -5.43 to -6.01 eV and -3.23 to -3.86 eV, respectively.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Representative Thiophene Derivatives (eV)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 3 | -5.63 | -3.42 | 2.21 |

| Derivative 5 | -5.43 | -3.34 | 2.09 |

| Derivative 7 | -5.58 | -3.61 | 1.97 |

Note: Data is for substituted derivatives as reported in the literature.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). Hardness is a measure of resistance to changes in electron distribution, with harder molecules having a larger HOMO-LUMO gap. Softness is the reciprocal of hardness. These parameters are valuable in predicting how a molecule will behave in a chemical reaction. For some aminothiophene derivatives, a high chemical hardness (e.g., 2.21 eV) and low softness (e.g., 1.10 eV) have been calculated, indicating a stable nature.

Table 2: Global Reactivity Descriptors for Representative Thiophene Derivatives (eV)

| Compound | Electronegativity (χ) | Hardness (η) | Softness (σ) | Electrophilicity (ω) |

|---|---|---|---|---|

| Derivative 3 | 4.53 | 1.11 | 0.91 | 9.25 |

| Derivative 5 | 4.39 | 1.05 | 0.96 | 9.15 |

| Derivative 7 | 4.60 | 0.99 | 1.01 | 10.74 |

Note: Data is for substituted derivatives as reported in the literature.

The three-dimensional structure of a molecule is defined by its bond lengths, bond angles, and dihedral angles. Dihedral angles are particularly important for describing the conformation of flexible molecules. Computational studies on derivatives of 4-aminothiophene-3-carboxamide have confirmed their non-planar structures. For example, in 4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide derivatives, key dihedral angles such as C⁴(thio)-C³(thio)-C²(thio)-NH(Ph) and CO(carb)-C³(thio)-C²(thio)-S¹(thio) have average values of 171.5° and 175.6°, respectively, indicating significant twisting from a planar arrangement. The conformation is often stabilized by intramolecular hydrogen bonds, for instance, between an amino proton and the carbonyl oxygen, which forms a six-membered ring.

Table 3: Selected Calculated Dihedral Angles for a Substituted 4-Aminothiophene-3-carboxamide Derivative

| Dihedral Angle | Value (°) |

|---|---|

| C⁴(thio)-C³(thio)-C²(thio)-NH(Ph) | 171.5 |

| CO(carb)-C³(thio)-C²(thio)-S¹(thio) | 175.6 |

| C²(thio)-C³(thio)-CO(carb)-OC(carb) | 19.3 |

| C³(thio)-CO(carb)-NH(carb)-C¹(Phcarb) | 39.7 |

| S¹(thio)-C²(thio)-NH(Ph)-C¹(Ph) | -7.1 |

Source: Average values for derivatives 3, 5, and 7 as reported in the literature.

Solvent Effects on Electronic Structure (e.g., CPCM)

The influence of solvent environments on the electronic properties of thiophene derivatives, including structures related to 4-aminothiophene-3-carboxamide, has been investigated using quantum chemical calculations. The Conductor-like Polarizable Continuum Model (CPCM) is a computational method frequently employed to simulate these solvent effects. acs.orgnih.gov This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment than the gas phase.

Quantum chemical calculations are often performed in explicit solvent environments, such as water and acetonitrile, to understand how polarity affects the electronic structure. acs.org For instance, studies on related thiophene structures have utilized the CPCM in conjunction with Density Functional Theory (DFT) to analyze electronic properties. acs.orgsemanticscholar.org The choice of solvent can influence parameters like absorption maxima (λmax), as demonstrated in studies where TD-DFT calculations were performed in solvents like DMSO to simulate and predict UV-visible spectra. nih.gov The use of the Polarizable Continuum Model (PCM) has been noted for analyzing electronic properties like UV-Vis spectra in various solvents, comparing them with experimental results to understand charge transfer within the molecule. semanticscholar.org These theoretical models are crucial for predicting how a compound like 4-aminothiophene-3-carboxamide will behave in different biological or synthetic media, impacting its reactivity and interactions.

Molecular Modeling and Simulation Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to predict the interaction mechanism and binding mode of ligands, such as derivatives of 4-aminothiophene-3-carboxamide, with the active sites of protein targets.

In one study, derivatives of 4-aminothiophene-3-carboxamide were docked into the active site of human topoisomerase II beta (PDB ID: 3qx3). tandfonline.com The results showed acceptable binding scores, with the 5-acetyl-4-amino-thiophene-3-carboxamide derivative exhibiting interactions with key amino acid residues like Phe 738 and Arg 743. tandfonline.com Another investigation focused on ortho-amino thiophene carboxamide derivatives as potential VEGFR-2 inhibitors. nih.gov The most active compounds from this series were docked into the VEGFR-2 active site, revealing potent inhibitory potential. nih.govresearchgate.net Similarly, docking studies of thiophene derivatives into the EGFR active site (PDB: 1M17) have been performed, with calculated binding free energies indicating effective inhibition potential. researchgate.net These simulations are vital for explaining the structure-activity relationships and guiding the design of more potent inhibitors. nih.gov

| Derivative / Compound | Target Protein (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues |

| 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Topoisomerase II beta (3qx3) | -6.6321 to -7.6448 | Phe 738, Arg 743 |

| Thiophene carboxamide derivative 5 | VEGFR-2 | Not specified | Not specified |

| Thiophene carboxamide derivative 21 | VEGFR-2 | Not specified | Not specified |

| Thiophene carboxamide derivative 2b | Tubulin (6XER) | Not specified | V-181, C-239 |

| Thiophene carboxamide derivative 2e | Tubulin (6XER) | Not specified | Not specified |

| 3a, 4b, and 4c | EGFR (1M17) | -19.21 to -21.74 | Not specified |

Molecular Dynamics (MD) Simulations for System Stability and Interactions

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. nih.gov This method assesses how the binding of a ligand affects the conformational dynamics of both the ligand and the protein target. nih.gov

A key parameter analyzed in MD simulations is the root mean square deviation (RMSD), which measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure. nih.govmdpi.com A low RMSD value (typically less than 3 Å) indicates minimal structural fluctuations and suggests that the ligand is stably bound within the protein's binding pocket. nih.gov For example, MD simulations were performed on thiophene carboxamide derivatives complexed with the tubulin-colchicine binding site. nih.gov The simulations, run for a 100 ns timescale, showed that the complexes were stable, asserting their compactness and optimal fit within the binding pocket. nih.gov Such simulations are crucial for validating the results of molecular docking and confirming the stability of the predicted binding poses. mdpi.comarxiv.org

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal, it provides a unique picture of the molecular shape and the nature and types of close intermolecular contacts. mdpi.com

| Compound | Interaction Type | Contribution to Hirshfeld Surface (%) |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | H···H | 21% |

| C···H | 20% | |

| S···H | 19% | |

| N···H | 14% | |

| O···H | 12% |

Advanced Research Applications and Potentials

Role in Heterocyclic Synthesis and Derivatization

As a polyfunctional molecule, 4-aminothiophene-3-carboxamide and its derivatives are pivotal starting materials in heterocyclic chemistry. The inherent reactivity of the amino group, the carboxamide moiety, and the thiophene (B33073) ring itself allows for a multitude of chemical transformations.

Substituted 2-aminothiophenes are well-established as versatile building blocks for synthesizing a wide array of polyfunctionalized heterocyclic compounds, including those with applications as agrochemicals and pharmaceuticals. tubitak.gov.tr The Gewald reaction is a cornerstone method for accessing polysubstituted 2-aminothiophenes, which serve as the foundational structures for further synthesis. arkat-usa.orgmdpi.com

The strategic positioning of the amino and carboxamide groups facilitates cyclization reactions with various reagents to construct fused heterocyclic systems. For instance, derivatives of 4-aminothiophene-3-carboxamide can be cyclized to produce thieno[3,2-d]pyrimidines, a class of compounds investigated for various biological activities. tandfonline.comsemanticscholar.org The reaction of a 4-aminothiophene derivative with a reagent like phenyl isothiocyanate can lead to the formation of these bicyclic structures. tandfonline.comsemanticscholar.org This approach allows for the creation of complex molecules from simpler, readily available thiophene precursors. mdpi.comresearchgate.net

Research has demonstrated the conversion of aminothiophene precursors into a variety of heterocyclic systems. nih.gov The following table illustrates examples of such transformations.

| Starting Thiophene Derivative | Reagent | Resulting Heterocyclic Compound |

| 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Phenyl isothiocyanate | 4-methyl-thieno[3,2-d]pyrimidine derivative |

| 4-amino-5-ethoxycarbonyl-thiophene analogue | Phenyl isothiocyanate | 4-oxo-thieno[3,2-d]pyrimidine derivative |

| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide | Chloroacetonitrile | 4-amino-5-cyano-thiophene derivative |

This table presents examples of heterocyclic compounds synthesized from aminothiophene precursors as described in the literature. tandfonline.comsemanticscholar.org

The utility of 4-aminothiophene-3-carboxamide extends to its role as a crucial intermediate in multi-step synthetic pathways. researchgate.net Its functional groups can be selectively modified to introduce further complexity and build sophisticated molecular frameworks. semanticscholar.org

A common strategy involves the chloroacetylation of the amino group on the thiophene ring. This reaction transforms the amine into a 2-chloroacetamide (B119443) derivative, which serves as a key synthon for subsequent nucleophilic substitution reactions. semanticscholar.org This reactive intermediate can then be treated with various sulfur and nitrogen nucleophiles to generate a diverse library of polyfunctional thiophene-based compounds. semanticscholar.org

Another significant application is in palladium-catalyzed cross-coupling reactions. clockss.org For example, 2-aminothiophene-3-carboxamide (B79593), prepared via a modified Gewald reaction, can be converted into a 2-ureidothiophene-3-carboxamide. clockss.org This intermediate can then undergo direct cross-coupling with various aryl compounds, providing a concise and efficient route to 4-substituted phenylthiophenes, a class of molecules that includes pharmacologically relevant compounds like TPCA-1. clockss.org This approach highlights the value of the aminothiophene core as a platform for building complex molecules through modern synthetic methods.

Applications in Materials Science Research

The thiophene ring is a fundamental unit in materials science, prized for its chemical stability, ease of processing, and rich electronic properties stemming from its aromatic nature. researchgate.net Derivatives like 4-aminothiophene-3-carboxamide are investigated as components for creating advanced organic materials with tailored functionalities.

Thiophene-based molecules are recognized as valuable components in the construction of functional polymers and organic frameworks. chemimpex.comnetascientific.comresearchgate.net Thiophenes are used as building blocks in Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage and catalysis. researchgate.net Benzothiophene systems, a related class of structures, have found applications as superconductors. researchgate.net

The incorporation of the 4-aminothiophene-3-carboxamide moiety into polymer chains can impart desirable properties. Thiophene-containing polymers are known for their good charge mobility and the ability to fine-tune their electronic and optical properties through structural modification. researchgate.net This makes them promising candidates for developing conductive polymers and other functional materials for electronic devices. chemimpex.comnetascientific.com

The electronic properties of the thiophene core make its derivatives, including 4-aminothiophene-3-carboxamide, subjects of research for applications in organic electronics and sensor technology. chemimpex.comnetascientific.com The versatility of thiophene chemistry allows for the tuning of properties like fluorescence and charge transport. researchgate.net

Oligo- and polythiophenes are particularly noted for their tunable fluorescence across the visible spectrum and high quantum yields, making them excellent candidates for fluorescent signaling agents in chemical sensors, for instance, in the detection of metal ions. researchgate.net The ability to functionalize the thiophene ring allows for the design of specific host-guest interactions required for selective sensing. Thiophene-based materials are actively being explored for a range of applications in this domain. researchgate.netresearchgate.net

| Potential Application | Role of Thiophene Moiety |

| Organic Field-Effect Transistors (OFETs) | Serves as an organic semiconductor with good charge mobility. researchgate.netresearchgate.net |

| Organic Solar Cells | Acts as an electron donor component in the active layer. researchgate.net |

| Light-Emitting Diodes (LEDs) | Functions as a component in optoelectronic devices. researchgate.net |

| Chemical Sensors | Provides a fluorescent or conductive backbone for detecting analytes. researchgate.netchemimpex.com |

This table summarizes potential research applications of thiophene-based materials in organic electronics and sensors.

Use in Dye Chemistry Research

Aminothiophene derivatives are established precursors in the synthesis of various dyes. tubitak.gov.trchemimpex.comnetascientific.com Their ability to undergo diazotization and coupling reactions makes them particularly useful for creating azo dyes.

Research has demonstrated the synthesis of novel bis-hetaryl monoazo disperse dyes starting from aminothiophene intermediates. sapub.org In a typical process, an aminothiophene derivative is diazotized and then coupled with other heterocyclic components, such as aminothiazoles or other aminothiophenes, to produce the final dye molecule. sapub.org

These thiophene-based azo dyes have been shown to produce a range of colors, from grey to blue, when applied to polyester (B1180765) fibers. sapub.org Furthermore, they have exhibited good performance characteristics, including desirable light fastness and very good rubbing, washing, and sublimation fastness, making them of interest for textile applications. sapub.org

| Dye Series | Coupling Component | Resulting Color on Polyester | Key Fastness Properties |

| Hetaryl Azo Dye | 4-aryl-2-aminothiazoles | Grey to Blue | Good light fastness; very good washing, rubbing, and sublimation fastness. sapub.org |

| Hetaryl Azo Dye | 4-aryl-3-substituted-2-aminothiophenes | Grey to Blue | Good light fastness; very good washing, rubbing, and sublimation fastness. sapub.org |

This table details the synthesis and properties of azo disperse dyes derived from aminothiophene precursors as reported in the literature.

Exploration in Agrochemical Research

The 2-aminothiophene framework, including 4-aminothiophene-3-carboxamide derivatives, serves as a crucial building block in the synthesis of modern agrochemicals. The structural versatility of this class of compounds allows for their use in the formulation of products designed to protect crops and enhance agricultural productivity. semanticscholar.orgnih.gov Research in this area focuses on leveraging the thiophene ring system to develop novel pesticides and herbicides. semanticscholar.org The ability to systematically modify the core structure enables the creation of compounds with targeted activity against specific pests or weeds, contributing to advancements in agricultural science. semanticscholar.org

Development of Chemical Probes and Enzyme Inhibitors in Research

In the realm of biochemical and pharmaceutical research, 4-aminothiophene-3-carboxamide and its derivatives are recognized as privileged scaffolds for the development of enzyme inhibitors and chemical probes. The unique electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the amino and carboxamide groups, allow these molecules to interact with the active or allosteric sites of various enzymes. nih.gov This has led to the discovery of derivatives with potent inhibitory activity against a wide range of biological targets, including kinases, viral polymerases, and other enzymes implicated in disease. nih.govacs.orgtandfonline.com

A significant area of application for the 4-aminothiophene-3-carboxamide scaffold is in the development of antiviral agents, particularly inhibitors of the RNA-dependent RNA polymerase (RdRP) enzyme, which is essential for the replication of many RNA viruses. acs.orgnih.gov

Influenza Virus RdRP: Research has identified thiophene-3-carboxamide (B1338676) derivatives as promising candidates for new anti-influenza drugs that target the viral RdRP complex. acs.org Specifically, cycloheptathiophene-3-carboxamide derivatives have been shown to disrupt the crucial protein-protein interaction between the PA and PB1 subunits of the influenza virus polymerase. researchgate.net This inhibition prevents the proper assembly and function of the polymerase complex, thereby halting viral replication. researchgate.netnih.gov Further optimization of these initial hits has led to the identification of more potent inhibitors with broad-spectrum activity against various influenza A and B strains, including those resistant to existing drugs. researchgate.net

Other Viral Targets: The utility of this scaffold extends to other viral enzymes. For instance, derivatives of cycloheptathiophene-3-carboxamide have been identified as allosteric inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. nih.govtandfonline.com These compounds bind to a site distinct from the enzyme's active center, inducing a conformational change that inhibits its activity. tandfonline.com

The 4-aminothiophene-3-carboxamide framework is highly amenable to ligand-based and structure-based drug design, allowing researchers to systematically modify its structure to achieve high affinity and selectivity for specific molecular targets. researchgate.net This process often involves computational methods like molecular docking to predict binding modes, followed by chemical synthesis and biological evaluation to establish structure-activity relationships (SAR). nih.govresearchgate.net

Kinase Inhibitors: Thiophene carboxamide derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancers. nih.gov For example, a series of ortho-amino thiophene carboxamides were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Molecular docking studies helped elucidate the binding mechanism, guiding the synthesis of derivatives with optimized inhibitory activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: The design of targeted ligands is exemplified by research into inhibitors for other enzymes. In one study, a library of 2-aminothiophene derivatives was screened against the 15-lipoxygenase-1 (15-LOX-1) enzyme. The results, summarized in the table below, demonstrate how modifications to the substituents on the thiophene ring directly impact inhibitory potency, a classic example of SAR. It was found that an amino group at the 2-position, an amide with an aliphatic chain at the 3-position, and a phenyl group at the 5-position were key features for high inhibitory potency.

| Compound | R¹ (Amide Tail) | R² (Position 5) | IC₅₀ (µM) |

|---|---|---|---|

| C6 | Phenylbutyl | Phenyl | 20.6 ± 3.8 |

| A9 | Propyl | Phenyl | 12.4 ± 0.9 |

| B4 | Pentyl | Phenyl | 29.8 ± 3.68 |

| C2 | Butyl | Phenyl | 18.6 ± 6.0 |

This systematic approach of modifying the core scaffold and evaluating the biological impact allows for the rational design of highly potent and selective enzyme inhibitors for therapeutic and research applications. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Aminothiophene 3 Carboxamide

The scaffold of 4-aminothiophene-3-carboxamide is a cornerstone in medicinal chemistry, offering a versatile template for the development of novel therapeutic agents. While existing research has established its importance, significant opportunities remain for future exploration. The following sections outline key areas for prospective research, focusing on synthetic innovation, computational analysis, structure-activity relationship (SAR) studies, and the adoption of modern chemical technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-aminothiophene-3-carboxamide derivatives?

- Methodological Answer : Derivatives are synthesized via multi-step reactions, often starting with cyclocondensation of α-cyanoketones with thiourea or via Gewald reactions. Key steps include temperature-controlled cyclization (60–80°C) and solvent optimization (e.g., ethanol or DMF). Catalysts like triethylamine or pyridine are used to minimize side reactions . Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%). Characterization requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm regiochemistry and functional groups .

Q. How can researchers validate the purity and structural integrity of synthesized 4-aminothiophene-3-carboxamide analogs?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column. Structural validation involves:

- ¹H NMR : Peaks at δ 6.8–7.5 ppm for aromatic protons and δ 2.1–2.5 ppm for methyl groups.

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H).

- Mass Spectrometry : Molecular ion peaks matching calculated m/z (e.g., [M+H]⁺ for C₉H₁₀N₂O₂S = 218.27) .

Q. What structural features of 4-aminothiophene-3-carboxamide influence its bioactivity?

- Methodological Answer : Substitutions at the 4-position (e.g., phenyl, ethyl, or fluorophenyl groups) enhance bioactivity by improving lipophilicity and target binding. For example:

- 4-Phenyl substituents : Increase π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

- Electron-withdrawing groups (e.g., NO₂) : Modulate electronic density, affecting redox properties and antimicrobial efficacy .

Structure-activity relationship (SAR) studies require systematic substitution and in vitro assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic routes for 4-aminothiophene-3-carboxamide derivatives be optimized for scalability?

- Methodological Answer : Scalability challenges include low yields in cyclization steps and solvent waste. Solutions:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time by 40% .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported H₂SO₄) reduce costs in multi-gram syntheses .

Q. How should researchers resolve contradictions in bioactivity data across studies on thiophene carboxamide analogs?

- Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies:

- Standardized Assays : Use WHO-recommended protocols (e.g., microdilution for antimicrobial testing) .

- Orthogonal Characterization : Cross-validate bioactivity with X-ray crystallography (target-ligand binding) and molecular dynamics simulations .

- Batch Reproducibility : Compare ≥3 independent syntheses to rule out synthetic variability .

Q. What advanced analytical techniques are critical for studying the electronic properties of 4-aminothiophene-3-carboxamide in material science applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measures redox potentials (e.g., E₁/₂ = −0.75 V vs. Ag/AgCl) to assess electron transport in conductive polymers .

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV) and charge distribution for optoelectronic material design .

- XPS : Quantifies sulfur and nitrogen content in thin films to correlate composition with conductivity .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters | Reference |

|---|---|---|---|

| Synthesis Optimization | Flow chemistry, catalyst screening | Yield, reaction time, solvent polarity | |

| Bioactivity Profiling | Enzyme inhibition assays, molecular docking | IC₅₀, binding affinity (ΔG) | |

| Material Characterization | CV, XPS, DFT | Redox potential, elemental composition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.